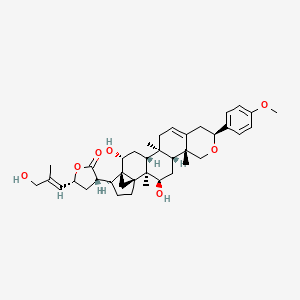

Dichapetalin J

Description

Structure

3D Structure

Properties

CAS No. |

876610-27-4 |

|---|---|

Molecular Formula |

C39H52O7 |

Molecular Weight |

632.8 g/mol |

IUPAC Name |

(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |

InChI |

InChI=1S/C39H52O7/c1-22(19-40)14-26-16-27(34(43)46-26)28-11-13-38-20-39(28,38)33(42)18-31-35(2)12-10-24-15-29(23-6-8-25(44-5)9-7-23)45-21-36(24,3)30(35)17-32(41)37(31,38)4/h6-10,14,26-33,40-42H,11-13,15-21H2,1-5H3/b22-14+/t26-,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+,39+/m0/s1 |

InChI Key |

KOTGYKATMONDCA-YZSQOBSSSA-N |

Isomeric SMILES |

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)O)/CO |

Canonical SMILES |

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Dichapetalin J: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation of Dichapetalin J from the plant species Dichapetalum gelonioides. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and a relevant biological signaling pathway.

Introduction

This compound is a member of the dichapetalin class of triterpenoids, a group of natural products that have garnered significant interest in the scientific community due to their potential biological activities. First reported from the stem bark of Dichapetalum gelonioides collected in the Philippines, this compound, along with its analogues, has been the subject of phytochemical investigations.[1][2] These compounds have demonstrated a range of biological effects, including cytotoxic properties against various cancer cell lines.[1][2][3] This guide serves as a comprehensive resource for the successful isolation and further study of this promising natural product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound and related compounds from Dichapetalum gelonioides.

Table 1: Extraction and Fractionation Yields

| Plant Material | Initial Dry Weight (kg) | Extraction Solvent | Crude Extract | EtOAc-Soluble Extract (g) |

| D. gelonioides Stem Bark | 2.35 | Methanol (twice) | Methanol Extract | 23.7 |

Data extracted from the initial collection reported by Fang et al. (2006).

Table 2: Spectroscopic Data for this compound

While the primary literature confirms the structural elucidation of this compound through spectroscopic methods, specific numerical NMR and MS data points are not detailed in the referenced publications.[1][2] Researchers undertaking the isolation of this compound will need to perform their own spectroscopic analysis for structural confirmation. The expected techniques include:

| Spectroscopic Technique | Purpose |

| 1H NMR | To determine the proton framework of the molecule. |

| 13C NMR | To identify the number and types of carbon atoms. |

| COSY (Correlation Spectroscopy) | To establish proton-proton correlations. |

| HMBC (Heteronuclear Multiple Bond Correlation) | To determine long-range proton-carbon correlations, key for assembling the molecular structure. |

| HR-EIMS (High-Resolution Electron Impact Mass Spectrometry) | To determine the accurate mass and molecular formula. |

Experimental Protocols

The following protocols are based on the methodology described by Fang et al. in their 2006 publication in the Journal of Natural Products.[1]

Plant Material Collection and Preparation

-

Collection: The stem bark of Dichapetalum gelonioides was collected in Palawan Island, Philippines.

-

Preparation: The collected stem bark was air-dried and then ground into a fine powder to increase the surface area for extraction.

Extraction

-

The air-dried, ground stem bark (2.35 kg) was extracted twice with methanol at room temperature.

-

The methanol extracts were combined and concentrated under reduced pressure.

-

The concentrated extract was diluted with water to create a 9:1 methanol-water solution.

-

This solution was then defatted by partitioning twice with hexane. The hexane layers were discarded.

Solvent Partitioning

-

The defatted methanol layer was concentrated and then diluted with water.

-

The resulting aqueous methanol solution was partitioned with ethyl acetate (EtOAc).

-

The EtOAc-soluble extract, which contains compounds of medium polarity, including this compound, was collected and concentrated. This yielded 23.7 g of extract.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The EtOAc-soluble extract (23.7 g) was subjected to column chromatography over a large silica gel column.

-

The column was eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.

-

Fractions were collected and pooled based on their thin-layer chromatography (TLC) profiles, resulting in 13 pooled fractions (F001-F013).

-

-

Isolation of this compound:

-

This compound, along with Dichapetalin A and I, was purified from these fractions. The specific fraction containing this compound is not explicitly mentioned in the initial report and would require systematic chromatographic analysis (e.g., further column chromatography, HPLC) of the pooled fractions.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Dichapetalum gelonioides.

Caption: Isolation Workflow for this compound.

Putative Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, a related compound, Dichapetalin M, has been shown to act as an antagonist of the Pregnane X Receptor (PXR) signaling pathway.[1] PXR is a nuclear receptor that plays a key role in xenobiotic metabolism and drug interactions. The cytotoxic effects observed for dichapetalins may be related to the modulation of this or similar pathways. The following diagram illustrates a simplified PXR signaling pathway.

Caption: Simplified PXR Signaling Pathway.

Conclusion

This technical guide provides a foundational framework for the isolation of this compound from Dichapetalum gelonioides. The detailed protocols and workflow diagrams are intended to facilitate the replication of this important phytochemical work. Further research is warranted to fully characterize the spectroscopic properties of this compound and to elucidate its precise mechanism of action and biological signaling pathways. The potential cytotoxic activities of this class of compounds make them compelling candidates for continued investigation in the field of drug discovery and development.

References

The Structural Elucidation of Dichapetalin M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of Dichapetalin M, a representative of the complex and biologically significant dichapetalin-class of triterpenoids. Dichapetalins, isolated from plants of the Dichapetalum genus, have garnered significant interest due to their novel structures and potent cytotoxic and anti-inflammatory activities.[1][2] The intricate architecture of these molecules necessitates a multifaceted analytical approach for unambiguous structure determination. This document details the key experimental methodologies and presents the spectroscopic data that are foundational to the structural assignment of Dichapetalin M.

Spectroscopic Data Analysis

The structural framework of Dichapetalin M was primarily determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) established the molecular formula, while a suite of 1D and 2D NMR experiments revealed the connectivity and stereochemistry of the molecule.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Dichapetalin M

| Ionization Mode | Formula | Calculated m/z | Measured m/z |

| ESI+ | C₃₈H₄₈O₆ | [M+H]⁺ 601.3478 | 601.3475 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Dichapetalin M (in CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 38.7 | 1.65, m |

| 2 | 27.2 | 1.80, m |

| 3 | 78.9 | 3.25, dd (11.5, 4.5) |

| 4 | 39.0 | 2.10, m |

| 5 | 55.8 | 1.15, d (10.5) |

| 6 | 18.2 | 1.50, m |

| 7 | 34.9 | 1.45, m |

| 8 | 40.5 | - |

| 9 | 50.2 | 1.40, m |

| 10 | 37.0 | - |

| 11 | 23.8 | 1.55, m |

| 12 | 125.2 | 5.30, t (3.5) |

| 13 | 44.9 | - |

| 14 | 51.6 | - |

| 15 | 31.0 | 1.60, m |

| 16 | 26.7 | 1.75, m |

| 17 | 56.1 | 1.95, m |

| 18 | 16.0 | 0.88, s |

| 19 | 16.1 | 0.95, s |

| 20 | 36.5 | 2.15, m |

| 21 | 21.6 | 1.05, s |

| 22 | 74.2 | 3.70, dd (9.0, 6.5) |

| 23 | 35.2 | 2.30, m |

| 24 | 124.8 | 5.15, d (8.5) |

| 25 | 131.8 | - |

| 26 | 25.7 | 1.70, s |

| 27 | 17.7 | 1.65, s |

| 28 | 28.0 | 1.25, s |

| 29 | 16.8 | 0.90, s |

| 30 | 21.2 | 1.00, s |

| 1' | 102.1 | 4.90, d (8.0) |

| 2' | 158.2 | - |

| 3' | 115.8 | 6.90, d (8.5) |

| 4' | 129.5 | 7.30, t (8.5) |

| 5' | 122.0 | 7.10, t (8.5) |

| 6' | 128.4 | 7.40, d (8.5) |

| OAc | 170.5, 21.1 | - |

Experimental Protocols

The elucidation of Dichapetalin M's structure relies on a series of well-established experimental protocols. These methods, applied in concert, provide the necessary data to piece together the molecular puzzle.

Isolation and Purification

Dichapetalin M is typically isolated from the roots or twigs of Dichapetalum species.[3] The general procedure involves:

-

Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol.

-

Fractionation: The crude extract is fractionated using column chromatography over silica gel or other stationary phases.

-

Purification: Repeated column chromatography, including techniques like Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC), is employed to isolate the pure compound.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the elemental composition of the molecule.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Infusion: The sample is introduced into the mass spectrometer via direct infusion.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. The high resolution and accuracy of the instrument allow for the determination of the molecular formula by comparing the measured m/z value with the calculated value for potential elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments is crucial for the structural elucidation of complex natural products like Dichapetalin M.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the relative stereochemistry of the molecule.

-

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of interconnected steps, each providing a crucial piece of information that contributes to the final structural assignment.

References

- 1. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nine new dichapetalin-type triterpenoids from the twigs of Dichapetalum gelonioides (Roxb.) Engl - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Dichapetalins: A Technical Guide

Disclaimer: Specific spectroscopic data for Dichapetalin J could not be located in the available literature. Therefore, this guide utilizes data from the well-characterized Dichapetalin M as a representative example of the dichapetalin class of triterpenoids. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Dichapetalins are a class of complex triterpenoids isolated from plants of the Dichapetalum genus. These natural products have garnered significant interest due to their potent cytotoxic and anti-proliferative activities against various cancer cell lines. This guide provides a detailed overview of the spectroscopic data of a representative dichapetalin, Dichapetalin M, outlines the general experimental protocols for the isolation and characterization of these compounds, and explores their potential mechanism of action through signaling pathway diagrams.

Spectroscopic Data of Dichapetalin M

The structural elucidation of dichapetalins relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for Dichapetalin M, isolated from Dichapetalum madagascariensis, are summarized in the tables below. This data is crucial for the complete assignment of the molecule's complex structure.

Table 1: ¹H NMR Data of Dichapetalin M (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 3.55 | d | 9.5 |

| 6α | 4.30 | dd | 11.5, 5.0 |

| 6β | 3.85 | m | |

| 7 | 5.40 | d | 9.5 |

| 11 | 5.65 | m | |

| 12 | 5.50 | m | |

| 15 | 2.10 & 1.80 | m | |

| 16 | 2.05 & 1.75 | m | |

| 17 | 2.25 | m | |

| 20 | 2.50 | m | |

| 22 | 4.90 | m | |

| 23 | 4.60 | m | |

| 24 | 2.30 | m | |

| 25 | - | - | - |

| 26-Me | 1.15 | s | |

| 27-Me | 1.05 | s | |

| 28-Me | 0.95 | s | |

| 29-Me | 0.85 | s | |

| 30 | 0.75 & 0.65 | d | 4.5 |

| 2'-H | 7.30-7.50 | m | |

| 3'-H | 7.30-7.50 | m | |

| 4'-H | 7.30-7.50 | m | |

| 5'-H | 7.30-7.50 | m | |

| 6'-H | 7.30-7.50 | m | |

| OAc | 2.05 | s |

Table 2: ¹³C NMR Data of Dichapetalin M (CDCl₃)

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| 1 | 38.5 | 18 | 16.5 |

| 2 | 81.0 | 19 | 21.0 |

| 3 | 43.5 | 20 | 40.0 |

| 4 | 39.0 | 21 | 176.0 |

| 5 | 55.0 | 22 | 78.0 |

| 6 | 72.0 | 23 | 75.0 |

| 7 | 120.0 | 24 | 35.0 |

| 8 | 140.0 | 25 | 85.0 |

| 9 | 50.0 | 26 | 28.0 |

| 10 | 37.0 | 27 | 16.0 |

| 11 | 125.0 | 28 | 15.5 |

| 12 | 130.0 | 29 | 29.0 |

| 13 | 45.0 | 30 | 20.0 |

| 14 | 49.0 | 1' | 138.0 |

| 15 | 32.0 | 2', 6' | 128.5 |

| 16 | 26.0 | 3', 5' | 128.0 |

| 17 | 52.0 | 4' | 127.0 |

| OAc (C=O) | 170.5 | OAc (CH₃) | 21.0 |

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the elemental composition and exact mass of dichapetalins.

Table 3: Mass Spectrometry Data for Dichapetalin M

| Ion | Formula | Calculated Mass | Observed Mass (m/z) |

| [M+H]⁺ | C₄₀H₅₃O₉ | 685.3684 | 685.3689 |

| [M+Na]⁺ | C₄₀H₅₂O₉Na | 707.3504 | 707.3508 |

Experimental Protocols

The following sections detail the general methodologies for the isolation and spectroscopic analysis of dichapetalins.

Isolation of Dichapetalins

The isolation of dichapetalins from plant material is a multi-step process involving extraction and chromatography.

Dichapetalin J: A Technical Overview of its Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J is a member of the dichapetalin class of triterpenoids, natural products that have garnered significant interest in the scientific community for their potential as cytotoxic agents. These compounds are characterized by a complex molecular architecture, and subtle structural modifications can lead to profound differences in their biological activity. This technical guide provides a comprehensive overview of the available scientific literature on the cytotoxic activity of this compound, with a focus on its effects on various cancer cell lines, the experimental methods used for its evaluation, and its potential mechanism of action.

Cytotoxic Activity of this compound

While extensive quantitative data for this compound is limited in the public domain, structure-activity relationship (SAR) studies provide valuable insights into its cytotoxic potential. This compound is a structural analogue of other dichapetalins, and its activity is often compared to these related compounds.

One key study highlights the impact of the addition of a water molecule at the Δ11,12 double bond in the dichapetalin scaffold, a defining feature of this compound. This structural modification has been shown to modulate its cytotoxic potency in a cell-line-specific manner. Compared to its analogue lacking this feature, this compound exhibits decreased potency against LNCaP (prostate cancer) and Lu-1 (lung cancer) cell lines.[1] Conversely, its cytotoxic activity is enhanced towards the SW626 (ovarian cancer) cell line.[1]

This differential activity underscores the importance of specific molecular interactions between the compound and cellular targets, which can vary significantly between different types of cancer cells.

Table 1: Qualitative Cytotoxic Activity of this compound in Comparison to its Analogue

| Cell Line | Cancer Type | Effect of Water Molecule at Δ11,12 (this compound) |

| LNCaP | Prostate Cancer | Decreased Potency[1] |

| Lu-1 | Lung Cancer | Decreased Potency[1] |

| SW626 | Ovarian Cancer | Enhanced Potency[1] |

Note: This table is based on qualitative descriptions of relative potency and does not contain specific IC50 values.

Other dichapetalins, such as Dichapetalin A and M, have demonstrated promising cytotoxic and anti-proliferative activity against a broader range of 21 cancer cell lines.[1] For instance, Dichapetalin X has shown strong cytotoxic activity against leukemic cell lines.[1] While these findings are not directly attributable to this compound, they highlight the potential of the dichapetalin scaffold as a source of novel anticancer compounds.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and related compounds typically involves in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Detailed Methodology for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of a compound like this compound. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.

Materials:

-

Cancer cell lines (e.g., LNCaP, Lu-1, SW626)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Potential Signaling Pathways

The precise molecular mechanism underlying the cytotoxic activity of this compound has not been fully elucidated. However, studies on related dichapetalin-type triterpenoids suggest a potential involvement of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.

The cGAS-STING pathway is a component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can be associated with viral infections or cellular damage, including that induced by some chemotherapeutic agents. Activation of this pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, ultimately triggering apoptosis (programmed cell death) or senescence in cancer cells.

It is hypothesized that treatment with dichapetalin-type triterpenoids may cause cellular stress and DNA damage, leading to the release of mitochondrial or nuclear DNA into the cytoplasm. This cytosolic DNA would then be recognized by cGAS, initiating the signaling cascade that results in the cytotoxic effects.

Hypothesized cGAS-STING Signaling Pathway

Caption: Hypothesized activation of the cGAS-STING pathway by this compound leading to apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated, albeit qualitatively described, cytotoxic activity against specific cancer cell lines. The differential activity profile suggests a targeted mechanism of action that warrants further investigation. Future research should focus on:

-

Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines is crucial for a comprehensive understanding of its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound will be essential for its development as a potential therapeutic agent. Investigating its effect on the cGAS-STING pathway and other apoptotic pathways is a key area for future research.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The unique structure and selective cytotoxicity of this compound make it a compelling candidate for further drug discovery and development efforts in the field of oncology.

References

Unveiling the Antifeedant Properties of Dichapetalin J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J, a member of the complex triterpenoid class of natural products known as dichapetalins, has garnered scientific interest for its potential biological activities. Isolated from plants of the Dichapetalum genus, these compounds are characterized by a unique carbon skeleton. Among their diverse bioactivities, the antifeedant properties of dichapetalins present a promising avenue for the development of novel crop protection agents. This technical guide provides an in-depth overview of the antifeedant properties attributed to this compound and its analogues, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms.

Core Concepts in Antifeedant Bioassays

The evaluation of antifeedant properties typically involves two primary types of bioassays: choice and no-choice tests. In a choice test , insects are presented with both a treated (with the test compound) and an untreated food source simultaneously. This setup assesses the deterrent or repellent nature of the compound. In a no-choice test , insects are only provided with a treated food source, which stringently evaluates the compound's ability to inhibit feeding even in the absence of alternatives. The selection of the bioassay method is critical for the accurate interpretation of experimental outcomes.

Quantitative Antifeedant Data

A study by Jing et al. (2014) on various dichapetalins isolated from Dichapetalum gelonioides provides the foundational, albeit general, evidence for the antifeedant activity within this class of compounds. While specific quantitative data for this compound is not explicitly detailed in the available literature, the study confirms antifeedant properties for the broader class of dichapetalins. Further research is required to establish specific metrics such as the Effective Concentration (EC50) or Feeding Inhibition (FI) percentage for this compound.

For the purpose of illustrating how such data would be presented, the following table structure is proposed for future research findings:

| Compound | Test Insect Species | Bioassay Type | Concentration (ppm) | Feeding Inhibition (%) | EC50 (ppm) |

| This compound | Spodoptera litura | No-Choice | Data not available | Data not available | Data not available |

| Dichapetalin A | Spodoptera litura | No-Choice | Data not available | Data not available | Data not available |

| (Positive Control) | Spodoptera litura | No-Choice | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of antifeedant bioassays. The following is a generalized protocol for a leaf disc no-choice bioassay, a common method in the field.

Leaf Disc No-Choice Bioassay Protocol

-

Insect Rearing: The selected insect species (e.g., third-instar larvae of Spodoptera litura) are reared under controlled laboratory conditions (e.g., 25±2°C, 65±5% relative humidity, 12:12 h light:dark photoperiod) on a standard artificial diet.

-

Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a stock solution. A series of dilutions are then prepared to obtain the desired test concentrations.

-

Treatment of Leaf Discs: Leaf discs of a uniform size are punched from fresh, untreated host plant leaves (e.g., castor bean leaves for S. litura). The discs are then individually dipped in the test solutions for a standardized duration and allowed to air dry completely. Control discs are treated with the solvent only.

-

Bioassay Arena: Each treated leaf disc is placed in a separate petri dish lined with moistened filter paper to maintain humidity.

-

Insect Introduction: A single, pre-starved (for a defined period, e.g., 2-4 hours) insect larva is introduced into each petri dish.

-

Data Collection: After a set period (e.g., 24 or 48 hours), the leaf area consumed in both the treated and control discs is measured. This can be done using a leaf area meter or image analysis software.

-

Calculation of Feeding Inhibition: The percentage of feeding inhibition is calculated using the following formula: FI (%) = [(C - T) / C] x 100 Where C is the area of the leaf disc consumed in the control group, and T is the area of the leaf disc consumed in the treated group.

-

Statistical Analysis: The data are typically subjected to statistical analysis, such as analysis of variance (ANOVA), to determine the significance of the antifeedant effects. Probit analysis can be used to calculate the EC50 value.

Visualizing Experimental Workflows and Logical Relationships

To clearly illustrate the experimental process, a flowchart generated using Graphviz is provided below.

Caption: Workflow for a typical no-choice antifeedant bioassay.

Putative Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifeedant effects is not yet elucidated. However, it is hypothesized that, like many other triterpenoids, it may act on the gustatory receptors of the insect, leading to feeding deterrence. These compounds could potentially block the perception of feeding stimulants or stimulate deterrent receptors in the insect's mouthparts.

The following diagram illustrates a hypothetical signaling pathway for the antifeedant action of this compound.

Unveiling the Antifungal Potential of Dichapetalins: A Technical Guide on Dichapetalin J

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antifungal agents. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads. Among these, the dichapetalins, a class of complex triterpenoids primarily isolated from the Dichapetalum genus, have garnered interest for their diverse biological activities. While research has highlighted the cytotoxic and anti-inflammatory properties of various dichapetalins, their specific antifungal potential remains a nascent field of investigation. This technical guide provides an in-depth overview of the current, albeit limited, knowledge surrounding the antifungal activity of Dichapetalin J and related compounds, outlines standard experimental protocols for its evaluation, and explores potential fungal signaling pathways that may serve as targets.

A Note on Data Availability

Direct and specific data on the antifungal activity of this compound against named fungal strains is not yet available in the public scientific literature. Consequently, this guide draws upon information regarding the antifungal properties of extracts from the Dichapetalum genus and the broader class of dichapetalin-type triterpenoids as a predictive framework. The experimental protocols and potential mechanisms of action described herein are based on established methodologies in antifungal research and are intended to provide a roadmap for future investigation into this compound.

Antifungal Activity of Dichapetalum Species: A Proxy for this compound

Studies on crude extracts from various Dichapetalum species have provided preliminary evidence of their antifungal potential. These findings suggest that compounds within this genus, including potentially this compound, may possess inhibitory effects against clinically relevant fungi.

A study on the methanolic leaf and fruit extracts of Dichapetalum gelonioides demonstrated notable antifungal activity against two seed-borne fungi, Aspergillus niger and Bipolaris sp.[1]. The poisoned food technique was employed, revealing a greater than 50% inhibition of mycelial growth by both extracts[1]. The leaf extract, in particular, showed more pronounced activity compared to the fruit extract[1]. While this study did not isolate and identify the specific compounds responsible for the observed activity, it underscores the potential of the Dichapetalum genus as a source of antifungal agents.

Table 1: Antifungal Activity of Dichapetalum gelonioides Methanolic Extracts

| Fungal Strain | Plant Part | Inhibition (%) | Reference |

| Aspergillus niger | Leaf | >50 | [1] |

| Aspergillus niger | Fruit | >50 | [1] |

| Bipolaris sp. | Leaf | >50 | [1] |

| Bipolaris sp. | Fruit | >50 | [1] |

Experimental Protocols for Antifungal Susceptibility Testing

To rigorously evaluate the antifungal activity of this compound, standardized experimental protocols are essential. The following methodologies are widely accepted in the field for testing natural products.[2][3]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this method.[3]

Experimental Workflow:

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.

Experimental Workflow:

Caption: Workflow for the agar well diffusion antifungal assay.

Potential Fungal Signaling Pathways as Targets for this compound

While the precise mechanism of action of this compound is unknown, several key signaling pathways in fungi are established targets for antifungal drugs.[4][5][6][7] Future research could investigate the effect of this compound on these pathways.

Cell Wall Integrity Pathway

The fungal cell wall is a crucial structure, absent in mammalian cells, making it an excellent target for selective antifungal therapy.[7] Key signaling cascades, such as the protein kinase C (PKC) and the high osmolarity glycerol (HOG) pathways, regulate cell wall biosynthesis and integrity.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Signaling cascades as drug targets in model and pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Case for Two-Component Signaling Systems As Antifungal Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Transduction Pathways - Creative Biolabs [creative-biolabs.com]

- 7. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]

Dichapetalin J: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalin J is a naturally occurring triterpenoid belonging to the dichapetalin class, a group of complex molecules isolated from plants of the Dichapetalum and Phyllanthus genera. First reported in 2006 from the stem bark of Dichapetalum gelonioides, this compound has demonstrated potent cytotoxic activity, particularly against human ovarian cancer cell lines. This technical guide provides a comprehensive overview of the discovery, history, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative biological activity data, and an exploration of its potential mechanism of action, offering a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

The dichapetalins are a class of dammarane-type meroterpenoids characterized by a unique 2-phenylpyrano moiety fused to the A ring of the triterpenoid skeleton. Since the discovery of the first dichapetalin, these compounds have garnered significant interest due to their structural complexity and diverse biological activities, including cytotoxic, anti-inflammatory, and anthelmintic properties. This compound, distinguished by a phenyl-furan functionality, stands out for its potent and selective cytotoxicity against certain cancer cell lines.

Discovery and History

This compound was first isolated and identified by Fang and colleagues in 2006 during a bioassay-guided fractionation of an ethyl acetate-soluble extract of the stem bark of Dichapetalum gelonioides, collected in the Philippines. The investigation was prompted by the promising cytotoxic activity of the crude extract against the LNCaP human prostate cancer cell line. Along with this compound, this initial study also led to the isolation of Dichapetalins A and I. The structure of this compound was elucidated through extensive spectroscopic analysis.

Physicochemical Properties and Structure

The full chemical name for this compound is (4α,6′α,7α,12β,17α,20S,23R,24E)-2′,3′,5′,6′-Tetrahydro-7,12,23,26-tetrahydroxy-6′-p-methoxyphenyl-13,30-cyclo-29-nordammara-2,24-dieno[4,3-c]pyran-21-oic acid γ-lactone. Its structure was determined using mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C39H48O9 |

| Molecular Weight | 660.8 g/mol |

| Appearance | Crystals |

| Melting Point | 210–212 °C |

Experimental Protocols

Isolation of this compound

The following protocol is based on the method described by Fang et al. (2006)[1].

Caption: Isolation workflow for this compound.

-

Extraction: The air-dried and ground stem bark of D. gelonioides (2.35 kg) was extracted twice with methanol (MeOH) at room temperature.

-

Concentration and Defatting: The combined MeOH extract was concentrated under reduced pressure and diluted with water to create a 9:1 MeOH-H₂O solution. This solution was then defatted twice with hexane.

-

Partitioning: The methanolic layer was concentrated, diluted with water, and then partitioned between a 10% aqueous MeOH solution and ethyl acetate (EtOAc).

-

Chromatography: The resulting EtOAc-soluble extract (23.7 g) was subjected to silica gel column chromatography, eluting with a gradient of chloroform (CHCl₃) and methanol to yield 13 pooled fractions. This compound was isolated from these fractions through further purification steps.

Structure Elucidation

The structure of this compound was determined by a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were used to identify the types and number of protons and carbons.

-

2D NMR Spectroscopy: COSY, HSQC, and HMBC experiments were employed to establish the connectivity between protons and carbons, and to piece together the complex molecular structure.

Biological Activity

This compound has demonstrated significant cytotoxic activity against human cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| SW626 | Human Ovarian Adenocarcinoma | 0.4 | [1] |

The potent and selective activity of this compound against the SW626 cell line suggests its potential as a lead compound for the development of new anticancer agents targeting ovarian cancer.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not yet been fully elucidated. However, the cytotoxic effects of other dichapetalins and related triterpenoids often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Caption: Putative signaling pathway for this compound.

Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. Studies investigating its effects on key apoptotic proteins (e.g., Bcl-2 family, caspases) and cell cycle regulators (e.g., cyclins, CDKs) would provide valuable insights into its anticancer mechanism.

Future Perspectives

This compound represents a promising natural product with potent anticancer activity. Future research should focus on:

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the generation of novel analogs with improved activity and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the specific molecular targets and signaling pathways responsible for its cytotoxic effects.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, toxicity, and pharmacokinetic profile of this compound.

Conclusion

This compound is a structurally complex and biologically active natural product with significant potential as a lead compound for the development of new therapies for ovarian cancer. This technical guide has summarized the key information regarding its discovery, isolation, characterization, and biological activity, providing a solid foundation for future research in this area.

References

Dichapetalin J: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and proposed biosynthesis of Dichapetalin J, a potent cytotoxic triterpenoid. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex natural product.

Natural Occurrence and Variability

This compound is a rare natural product that has been isolated from the stem bark of Dichapetalum gelonioides collected from the tropical rainforests of Palawan Island in the Philippines.[1][2][3] This plant species represents the primary and, to date, only known natural source of this compound.

It is crucial to note that the presence and concentration of this compound in D. gelonioides appear to be variable. In the initial collection that led to its discovery, this compound was successfully isolated. However, a subsequent recollection from the same location did not yield this compound, while other analogues such as Dichapetalin A, K, and L were identified.[1] This variability underscores the challenges in sourcing this compound from its natural host and suggests that its biosynthesis may be influenced by environmental, genetic, or temporal factors.

Quantitative Data

Specific quantitative yield data for the isolation of this compound from Dichapetalum gelonioides is not available in the reviewed literature. However, to provide a contextual reference for the productivity of related compounds from this plant, data for the isolation of Dichapetalin A from a recollected batch is presented below.

| Compound | Plant Material | Amount of Plant Material (kg) | Yield (mg) | Yield (%) |

| Dichapetalin A | Stem Bark of D. gelonioides | 12 | 47 | 0.00039% |

Note: This data is for Dichapetalin A and is provided for illustrative purposes due to the absence of specific yield data for this compound.[1]

Experimental Protocols: Isolation of this compound from Dichapetalum gelonioides

The following is a detailed methodology for the extraction and isolation of this compound, as compiled from the initial discovery.[1]

1. Plant Material Collection and Preparation:

-

The stem bark of Dichapetalum gelonioides was collected in the Irawan forest, Palawan Province, Philippines.

-

The collected plant material was air-dried and then ground into a fine powder to maximize the surface area for solvent extraction.

2. Extraction:

-

The ground stem bark (2.35 kg from the initial collection) was extracted twice with methanol (MeOH) at room temperature.

-

The methanol extracts were combined and concentrated under reduced pressure.

-

The concentrated extract was diluted with water to afford a 9:1 methanol-water solution.

3. Defatting:

-

The methanol-water extract was partitioned twice with hexane to remove nonpolar constituents such as fats and waxes. The hexane layers were discarded.

4. Solvent Partitioning:

-

The defatted methanol layer was combined, concentrated, and then further diluted with water.

-

This aqueous methanol solution was then subjected to liquid-liquid partitioning with ethyl acetate (EtOAc).

-

The ethyl acetate soluble extract, which contained the dichapetalins, was collected.

5. Chromatographic Purification:

-

The ethyl acetate extract was subjected to column chromatography on silica gel.

-

Elution was performed using a gradient of chloroform (CHCl₃) and methanol (MeOH).

-

Fractions were collected and monitored for the presence of the target compounds.

-

Further purification of the fractions containing this compound was achieved through additional rounds of silica gel column chromatography using different solvent systems, such as chloroform-acetone gradients.

Proposed Biosynthetic Pathway of Dichapetalins

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route has been proposed for the dichapetalin class of triterpenoids. This pathway involves the condensation of a phenylpropanoid precursor with a dammarane-type triterpenoid.

The proposed initial steps are as follows:

-

Formation of the Triterpenoid Backbone: The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form the dammarane triterpenoid core.

-

Formation of the Phenylpropanoid Unit: A C6-C2 unit, likely derived from the shikimate pathway in the form of β-ketophenylpropionyl-CoA, is synthesized.

-

Condensation: The 3-keto-13,30-cyclodammarane triterpenoid undergoes a condensation reaction with β-ketophenylpropionyl-CoA.

-

Modifications: This is followed by a series of enzymatic modifications, including cyclizations, oxidations, and rearrangements, to yield the diverse range of dichapetalins, including this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of dichapetalins.

Experimental Workflow for Isolation

The following diagram outlines the key steps in the experimental workflow for the isolation of this compound from the stem bark of Dichapetalum gelonioides.

Caption: Experimental workflow for this compound isolation.

References

Dichapetalin J: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalin J is a member of the dichapetalin class of meroterpenoids, natural products isolated from plants of the Dichapetalum genus. These compounds are characterized by a unique chemical architecture, featuring a dammarane-type triterpenoid skeleton fused with a C6-C2 unit to form a 2-phenylpyran moiety, and exhibit a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and cytotoxic effects of this compound, based on currently available scientific literature. Detailed experimental methodologies for its isolation and cytotoxicity assessment are also presented, alongside a workflow diagram for its purification.

Chemical Structure and Physicochemical Properties

This compound was first isolated from a Filipino collection of Dichapetalum gelonioides. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₉H₅₀O₆ |

| Molecular Weight | 618.8 g/mol |

| General Class | Meroterpenoid (Dichapetalin-type) |

| Core Skeleton | Dammarane-type triterpenoid |

| Key Structural Features | 2-phenylpyran moiety fused to the A ring of the triterpenoid core, variable C-17 side chain.[1][2] |

| ¹H NMR Data | The proton NMR spectrum of this compound displays characteristic signals for its complex polycyclic structure. (Refer to primary literature for detailed spectral data) |

| ¹³C NMR Data | The carbon-13 NMR spectrum confirms the presence of 39 carbon atoms, corresponding to the molecular formula. (Refer to primary literature for detailed spectral data) |

| Mass Spectrometry Data | High-resolution mass spectrometry data supports the elemental composition of C₃₉H₅₀O₆. (Refer to primary literature for detailed spectral data) |

Biological Activity

The dichapetalin class of compounds has been reported to possess a variety of biological activities, including cytotoxic, anti-inflammatory, and anthelmintic properties.[3][4] this compound, specifically, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Lung Carcinoma | > 20 |

| HCT-8 | Colon Adenocarcinoma | 1.8 |

| LNCaP | Prostate Carcinoma | 2.3 |

| SF-295 | Glioblastoma | 1.5 |

| SW620 | Colon Adenocarcinoma | 2.1 |

| UACC-257 | Melanoma | 1.9 |

Data sourced from Fang et al., 2006.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The broader class of dichapetalins is known to exhibit cytotoxic and anti-inflammatory effects, suggesting potential interactions with pathways regulating cell proliferation, apoptosis, and inflammation. However, further research is required to elucidate the precise mechanism of action for this compound.

Experimental Protocols

The following sections provide a summary of the experimental methodologies used for the isolation and biological evaluation of this compound, based on the available literature. For complete and detailed protocols, it is recommended to consult the primary research articles.

Isolation of this compound from Dichapetalum gelonioides**

The isolation of this compound involves a multi-step extraction and chromatographic purification process.

Methodology Summary:

-

Extraction: The dried and powdered plant material of Dichapetalum gelonioides is subjected to exhaustive extraction with a suitable organic solvent, such as methanol, at room temperature.

-

Solvent Partitioning: The resulting crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. The fraction containing this compound (typically the ethyl acetate fraction) is collected.

-

Chromatographic Purification: The enriched fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate the components into different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase or normal-phase HPLC to yield the pure compound.

-

-

Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry.

Cytotoxicity Assay

The cytotoxic activity of this compound is typically evaluated using in vitro cell-based assays.

Methodology Summary:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a structurally interesting natural product with demonstrated in vitro cytotoxic activity against several human cancer cell lines. This technical guide provides a summary of its chemical and biological properties based on the current scientific literature. Further research is warranted to elucidate its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates. Such studies will be crucial for evaluating its potential as a lead compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dichapetalins from the Twigs of Dichapetalum longipetalum with Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichapetalin J: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J is a member of the dichapetalin class of natural products, a unique group of dammarane-type meroterpenoids.[1] These compounds are primarily isolated from plant species of the genera Dichapetalum and Phyllanthus. First identified in Dichapetalum gelonioides collected from the Philippines, this compound has garnered interest within the scientific community for its potential biological activities, particularly its cytotoxic effects against cancer cell lines. This technical guide provides a detailed overview of the available literature on this compound, focusing on its isolation, structural elucidation, biological activity, and the experimental methodologies employed in its study.

Isolation and Purification

This compound was successfully isolated from the stem bark of Dichapetalum gelonioides. The general workflow for its purification is outlined below.

Experimental Workflow for Isolation and Purification

Caption: Isolation and purification workflow for this compound.

Detailed Experimental Protocol

The isolation of this compound from the stem bark of Dichapetalum gelonioides involved a multi-step process as described by Fang et al. (2006):

-

Extraction: The air-dried and ground stem bark of D. gelonioides (2.35 kg) was extracted twice with methanol (MeOH) at room temperature.[1]

-

Solvent Partitioning (Defatting): The combined methanolic extract was concentrated under reduced pressure and then diluted with water to create a 9:1 MeOH-H₂O solution. This solution was then partitioned twice with hexane to remove nonpolar constituents.[1]

-

Further Partitioning: The resulting aqueous methanol layer was concentrated, diluted with water, and then partitioned with ethyl acetate (EtOAc).[1]

-

Chromatographic Separation: The EtOAc-soluble extract (23.7 g) was subjected to column chromatography over silica gel. Elution was performed with a gradient of increasing polarity using mixtures of chloroform (CHCl₃) and methanol (MeOH), yielding 13 pooled fractions.[1]

-

Final Purification: this compound, along with Dichapetalins A and I, was purified from these fractions.[1]

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. Its molecular formula was established as C₃₉H₅₂O₇.[2] Key structural features were identified using the following techniques:

-

Infrared (IR) Spectroscopy: Revealed the presence of hydroxyl (OH) and γ-lactone functional groups.[2]

-

Mass Spectrometry (MS): Chemical Ionization Mass Spectrometry (CIMS) and Fast Atom Bombardment Mass Spectrometry (FABMS) confirmed the molecular weight.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were instrumental in elucidating the complex polycyclic structure and the connectivity of the atoms.[2] The ¹H NMR spectrum showed a characteristic pattern for a para-substituted aromatic ring, and a methoxy singlet was also observed.[2]

Biological Activity

This compound has demonstrated significant biological activity, primarily in the context of cytotoxicity against human cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The available quantitative data is summarized in the table below.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| This compound | SW626 (Ovarian Adenocarcinoma) | 0.2–0.5 µg/mL | [2] |

Structure-Activity Relationship

A notable structure-activity relationship has been observed for this compound in comparison to its analogs. The presence of a water molecule at the Δ11,12 double bond in this compound was found to decrease its cytotoxic potency against LNCaP (prostate cancer) and Lu-1 (lung cancer) cell lines, while enhancing its activity against the SW626 (ovarian cancer) cell line.[3]

Caption: Structure-activity relationship of this compound.

Mechanism of Action and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, research on the broader class of dichapetalin-type triterpenoids suggests a potential involvement in modulating inflammatory pathways. One study has indicated that these compounds can inhibit macrophage activation through the cGas-STING pathway, which is involved in the innate immune response.

Caption: Proposed signaling pathway modulation by dichapetalins.

Further research is required to determine if this compound specifically exerts its cytotoxic effects through this or other signaling pathways.

Total Synthesis

As of the date of this review, there is no published literature detailing the total synthesis of this compound. The complex, stereochemically rich structure of dichapetalins presents a significant challenge for synthetic organic chemists.

Conclusion

This compound is a noteworthy natural product with demonstrated cytotoxic activity against human ovarian cancer cells. Its isolation and structural elucidation have been well-documented, providing a solid foundation for further investigation. Future research should focus on elucidating the specific mechanism of action of this compound, exploring its potential in other therapeutic areas, and developing a total synthesis route to enable the production of larger quantities for preclinical and clinical studies. The unique structure-activity relationship of this compound also warrants further investigation to guide the design of novel, potent, and selective anticancer agents.

References

- 1. Cytotoxic constituents from the stem bark of Dichapetalum gelonioides collected in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Constituents from the Stem Bark of Dichapetalum gelonioides Collected in the Philippines1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Potential Antitumor Agents from the Scaffolds of Plant-derived Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Preliminary Biological Screening of Dichapetalin J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Dichapetalin J, a member of the complex class of triterpenoids known for their diverse biological activities. This document details the experimental methodologies for assessing the cytotoxic, anti-inflammatory, and anthelminic properties of this compound and presents available quantitative data. Furthermore, it visualizes a key signaling pathway implicated in the immunomodulatory effects of related dichapetalin compounds.

Biological Activities of Dichapetalins: A Summary

Dichapetalins are a class of natural compounds that have garnered significant interest in the scientific community due to their potent biological effects. Preliminary screenings of various dichapetalins have revealed a broad spectrum of activities, including:

-

Cytotoxic and Anti-proliferative Activity: Dichapetalins have demonstrated the ability to inhibit the growth of various cancer cell lines.

-

Anti-inflammatory Activity: Certain dichapetalins have been shown to reduce inflammatory responses in cellular models.

-

Anthelmintic Activity: These compounds have also been investigated for their potential to combat parasitic worm infections.

-

Other Activities: Further research has pointed towards antifeedant, nematicidal, and antifungal properties within this class of molecules.

This guide will focus on the established protocols for evaluating these key biological activities with a specific focus on this compound where data is available.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of various dichapetalins. It is important to note that specific data for this compound is limited in the current body of scientific literature. The presented data for other dichapetalins can serve as a valuable reference for designing and interpreting future studies on this compound.

| Compound | Activity | Cell Line/Organism | IC50/Concentration | Reference |

| Dichapetalin-type Triterpenoid | Anti-inflammatory | RAW264.7 Murine Macrophages | IC50: 2.09 μM | [1] |

| Dichapetalin A | Anthelmintic | Necator americanus (egg hatching inhibition) | IC50: 162.4 µg/mL | [2] |

| Dichapetalin X | Anthelmintic | Necator americanus (egg hatching inhibition) | IC50: 523.2 µg/mL | [2] |

Table 1: Summary of In Vitro Biological Activity of Dichapetalins

Experimental Protocols

This section provides detailed methodologies for the key biological assays relevant to the preliminary screening of this compound.

Cytotoxicity and Anti-proliferative Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. The protocol is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[3][4]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell line of interest (e.g., HCT116, WM 266-4)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for cytotoxicity screening.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is a common method to measure nitric oxide (NO) production, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.[2][5] This assay is often performed using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

-

This compound (dissolved in a suitable solvent)

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known NO inhibitor).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound. Calculate the IC50 value.

Experimental Workflow for Griess Assay

Caption: Workflow of the Griess assay for NO inhibition.

Anthelmintic Screening: Egg Hatch Inhibition (EHI) Assay

This assay evaluates the ability of a compound to inhibit the hatching of parasitic nematode eggs.[2]

Materials:

-

This compound (dissolved in a suitable solvent)

-

Freshly collected parasitic nematode eggs (e.g., Necator americanus)

-

Culture medium or water

-

96-well microplates

-

Microscope

Procedure:

-

Egg Preparation: Isolate and purify nematode eggs from fecal samples.

-

Assay Setup:

-

Prepare different concentrations of this compound in the culture medium.

-

Add a specific number of eggs (e.g., 50-100) to each well of a 96-well plate.

-

Add the different concentrations of this compound to the wells. Include a negative control (medium only) and a positive control (a known anthelmintic drug, e.g., albendazole).

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48 hours.

-

Counting: After incubation, count the number of hatched larvae and unhatched eggs in each well under a microscope.

-

Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration of this compound using the following formula:

-

% Inhibition = [ (Number of unhatched eggs in test well - Number of unhatched eggs in control well) / (Total number of eggs in test well) ] * 100

-

Determine the IC50 value.

-

Caption: Dichapetalin A inhibits the cGas-STING pathway.

Conclusion and Future Directions

The preliminary biological screening of dichapetalins has revealed their significant potential as lead compounds in drug discovery, particularly in the areas of oncology, inflammatory diseases, and parasitology. This guide provides a foundational framework for the continued investigation of this compound, outlining robust and reproducible experimental protocols.

Future research should focus on:

-

Generating specific quantitative data for this compound in a wider range of cancer cell lines and models of inflammation and parasitic infections.

-

Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action.

-

Investigating the structure-activity relationships within the dichapetalin class to identify key structural motifs responsible for their biological activities.

By systematically applying the methodologies outlined in this guide, researchers can contribute to a more comprehensive understanding of the therapeutic potential of this compound and accelerate its development as a potential novel therapeutic agent.

References

- 1. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

Methodological & Application

Application Notes and Protocols: In Vitro Testing of Dichapetalin J on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J is a member of the dichapetalin family of triterpenoids, which are natural products isolated from plants of the Dichapetalum genus. These compounds have garnered scientific interest due to their potential cytotoxic and anti-proliferative activities against various cancer cell lines. Notably, preliminary studies have indicated that this compound, isolated from Dichapetalum gelonioides, exhibits promising selective cytotoxicity against the SW626 human ovarian cancer cell line.[1]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anticancer properties. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis induction, and potential mechanisms of action of novel chemical entities in cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table is a template for summarizing the IC50 values of this compound against various cancer cell lines. Researchers should populate this table with their experimentally determined values.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound |

| SW626 | Ovary | To be determined |

| HCT116 | Colon | To be determined |

| WM266-4 | Skin (Melanoma) | To be determined |

| LNCaP | Prostate | To be determined |

| Lu-1 | Lung | To be determined |

| MCF-7 | Breast | To be determined |

| Jurkat | T-cell Leukemia | To be determined |

| HL-60 | Promyelocytic Leukemia | To be determined |

| A549 | Lung | To be determined |

IC50 values should be determined after a 48 or 72-hour incubation period with this compound. It is recommended to perform a dose-response curve with a range of concentrations to accurately calculate the IC50.

Experimental Protocols

Cell Culture

-

Cell Lines: Obtain human cancer cell lines (e.g., SW626, HCT116, MCF-7, etc.) from a reputable cell bank.

-

Culture Medium: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage the cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 to 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Cell Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis

This technique is used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.

-

Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-